REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)=[O:4].B.CSC>C1COCC1>[Br:1][CH2:2][CH:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)[OH:4] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(S)-methyl oxazaborolidine
|
Quantity
|
8.93 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.01 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding MeOH
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted from 1 M HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
The crude material was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on a 220 g SiO2 cartridge
|
Type
|
WASH
|
Details
|
The product eluted in fractions 46-60
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)=[O:4].B.CSC>C1COCC1>[Br:1][CH2:2][CH:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)[OH:4] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(S)-methyl oxazaborolidine
|
Quantity
|
8.93 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.01 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding MeOH
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted from 1 M HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
The crude material was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified on a 220 g SiO2 cartridge
|
Type
|
WASH
|
Details
|
The product eluted in fractions 46-60
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |